2',6'-Dichloro-4'-methylphenacyl bromide
Overview
Description
2’,6’-Dichloro-4’-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrCl2O. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-4’-methylphenacyl bromide typically involves the bromination of 2’,6’-Dichloro-4’-methylacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the phenacyl position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Types of Reactions:
Substitution Reactions: 2’,6’-Dichloro-4’-methylphenacyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of 2’,6’-Dichloro-4’-methylphenacyl bromide can yield alcohols or hydrocarbons depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols or hydrocarbons.
Scientific Research Applications
2’,6’-Dichloro-4’-methylphenacyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-4’-methylphenacyl bromide involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This property makes it valuable in synthetic organic chemistry and biochemical studies .
Comparison with Similar Compounds
- 2’,6’-Dichloro-4’-methylacetophenone
- 2-Bromo-1-(2,6-dichloro-4-methylphenyl)ethanone
- 2,6-Dichloro-4-methylbenzaldehyde
Uniqueness: 2’,6’-Dichloro-4’-methylphenacyl bromide is unique due to its specific bromination at the phenacyl position, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in selective synthetic applications and mechanistic studies .
Properties
IUPAC Name |
2-bromo-1-(2,6-dichloro-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBRMSWCYGURPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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